molecular formula C10H9BrN2O2 B2439807 Ethyl 3-bromo-1H-indazole-5-carboxylate CAS No. 192945-25-8

Ethyl 3-bromo-1H-indazole-5-carboxylate

Cat. No.: B2439807
CAS No.: 192945-25-8
M. Wt: 269.098
InChI Key: NSYRMKZCMBQKAQ-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-1H-indazole-5-carboxylate is a chemical compound belonging to the indazole family, which is a significant class of heterocyclic compounds Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name

ethyl 3-bromo-2H-indazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)6-3-4-8-7(5-6)9(11)13-12-8/h3-5H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSYRMKZCMBQKAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(NN=C2C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-bromo-1H-indazole-5-carboxylate typically involves the bromination of indazole derivatives. One common method includes the reaction of 1H-indazole-5-carboxylic acid with bromine in the presence of a suitable solvent, followed by esterification with ethanol to yield the ethyl ester . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control systems can help maintain consistent reaction conditions, leading to higher yields and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-1H-indazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives, while reduction and oxidation reactions can lead to different functionalized compounds .

Comparison with Similar Compounds

Ethyl 3-bromo-1H-indazole-5-carboxylate can be compared with other similar compounds, such as:

Biological Activity

Ethyl 3-bromo-1H-indazole-5-carboxylate is a significant compound in medicinal chemistry, primarily recognized for its potential therapeutic applications, particularly in oncology. This article explores its biological activities, mechanisms of action, and relevant research findings.

This compound is a derivative of indazole, characterized by its bromine substitution at the 3-position and an ethyl ester functional group. The synthesis typically involves bromination of indazole derivatives followed by esterification. A common synthetic route includes reacting 1H-indazole-5-carboxylic acid with bromine in a suitable solvent, followed by treatment with ethanol to yield the ethyl ester.

Biological Activity Overview

The biological activities of this compound are diverse, with notable effects on cell signaling pathways and potential anticancer properties.

  • Target Kinases : The compound primarily interacts with CHK1 and CHK2 kinases, which are crucial in regulating the cell cycle and DNA damage response. Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells.
  • Biochemical Pathways : this compound affects several biochemical pathways:
    • Disruption of cell cycle progression.
    • Modulation of apoptosis signaling pathways.
    • Influence on cellular growth regulation.
  • Pharmacokinetics : Due to its lipophilic nature, it is likely to exhibit good bioavailability, which is advantageous for therapeutic applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

  • Cytotoxicity Assays : In vitro studies demonstrate that this compound exhibits selective cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent. For instance, it has shown significant inhibition of cell proliferation in assays measuring viability through MTT assays .
  • Apoptosis Induction : The compound promotes apoptosis in cancer cells, as evidenced by increased markers of apoptosis when treated with this compound compared to controls .

Comparative Studies

Table 1 presents a comparison between this compound and other related indazole derivatives regarding their biological activities:

CompoundAnticancer ActivityMechanism of ActionIC50 (µM)
This compoundHighCHK1/CHK2 inhibition10
Ethyl 5-bromo-1H-indazole-3-carboxylateModerateCell cycle arrest25
Ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylateLowUnknown>50

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to untreated controls, supporting its potential as an effective anticancer therapy .
  • Combination Therapies : Research indicates that combining this compound with other chemotherapeutics enhances its efficacy, suggesting a synergistic effect that could improve treatment outcomes for cancer patients .

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